

# Application Notes and Protocols: Cyclohexyl Acetate in the Fragrance and Flavor Industry

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## Compound of Interest

Compound Name: Cyclohexyl acetate

Cat. No.: B165965

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## Introduction

**Cyclohexyl acetate** (CAS No. 622-45-7) is a carboxylic ester widely utilized in the fragrance and flavor industries for its characteristic fruity, sweet, and slightly solvent-like aroma and taste. [1][2][3] Its versatility allows for its incorporation into a diverse range of products, from fine fragrances to various food items. These application notes provide a comprehensive overview of **cyclohexyl acetate**, including its physicochemical properties, organoleptic profile, regulatory status, and detailed protocols for its evaluation and application.

## Physicochemical and Organoleptic Properties

**Cyclohexyl acetate** is a colorless liquid with a pleasant, fruity odor reminiscent of amyl acetate.[3] It is miscible with most organic solvents and slightly soluble in water.[3] A summary of its key properties is presented in the tables below.

### Table 1: Physicochemical Properties of Cyclohexyl Acetate

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	[4][5]
Molecular Weight	142.20 g/mol	[4][6][7]
CAS Number	622-45-7	[4][6][7]
FEMA Number	2349	[4][6][7][8]
Appearance	Colorless liquid	[3][4]
Boiling Point	172-177 °C	[1][3][6]
Flash Point	58 °C (136 °F)	[1][4][7]
Density	0.966 g/mL at 25 °C	[6][7]
Refractive Index	1.439 at 20 °C	[6][7]
Solubility	Soluble in alcohol, insoluble in water	[1]

**Table 2: Organoleptic Profile of Cyclohexyl Acetate**

Attribute	Description	Reference
Odor Type	Fruity, sweet, musty, ethereal	[1][6][7]
Odor Description	Fruity with notes of banana and apple; can have a solvent-like character	[1][5][9]
Taste Profile	Sweet, fruity, ethereal	[2]
Substantivity on blotter	4 hours at 100%	[1]

## Regulatory Status and Safety

**Cyclohexyl acetate** is classified as a flavoring agent and fragrance ingredient.[4] It has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) and is listed under FEMA number 2349.[4][8][10] The International

Fragrance Association (IFRA) recommends usage levels up to 5.0% in the final fragrance concentrate.<sup>[1]</sup> Safety assessments have shown that **cyclohexyl acetate** is not genotoxic.<sup>[11]</sup>

## Applications

### In the Fragrance Industry

**Cyclohexyl acetate** is a valuable component in perfumery for its ability to impart a fresh, fruity character. It is often used in floral and fruity fragrance compositions to add a natural-smelling lift and brightness. Its solvent properties also make it useful in various fragrance formulations.<sup>[3]</sup>

### In the Flavor Industry

As a flavoring agent, **cyclohexyl acetate** is used to create or enhance fruity notes in a variety of food products.<sup>[3]</sup>

**Table 3: Recommended Usage Levels of Cyclohexyl Acetate in Food Products**

Food Category	Typical Use Level (ppm)
Non-alcoholic beverages	20
Ice cream, ices, etc.	15
Candy	100
Baked goods	110

Source: Fenaroli's Handbook of Flavor  
Ingredients<sup>[4]</sup>

## Experimental Protocols

The following are detailed methodologies for the evaluation of **cyclohexyl acetate** in fragrance and flavor applications.

### Protocol 1: Sensory Evaluation - Flavor Profile Analysis

This protocol outlines the procedure for a trained sensory panel to characterize the flavor profile of **cyclohexyl acetate** in a model food system.

1. Objective: To identify and quantify the key flavor attributes of **cyclohexyl acetate**.

2. Materials:

- **Cyclohexyl acetate** (food grade)
- Deionized water (for non-alcoholic beverage base) or unflavored ice cream base
- Glassware for sample preparation and presentation
- Sensory evaluation booths with controlled lighting and ventilation[12]

3. Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity, descriptive ability, and reliability.
- Train panelists on the recognition and intensity scaling of relevant flavor attributes (e.g., fruity, sweet, solvent-like, banana, apple).

4. Sample Preparation:

- Prepare a stock solution of **cyclohexyl acetate** in a suitable solvent (e.g., ethanol) if necessary.
- Prepare a control sample (beverage or ice cream base without **cyclohexyl acetate**).
- Prepare test samples by adding **cyclohexyl acetate** to the base at three different concentrations within the recommended usage levels (e.g., 10 ppm, 20 ppm, and 30 ppm for a beverage).
- Code all samples with random three-digit numbers.

5. Evaluation Procedure:

- Present the coded samples to the panelists in a randomized order.
- Instruct panelists to evaluate the aroma first, followed by the taste.
- Panelists should rate the intensity of each identified flavor attribute on a structured scale (e.g., a 15-point intensity scale).[13]
- Provide panelists with unsalted crackers and water for palate cleansing between samples.

6. Data Analysis:

- Collect the intensity ratings for each attribute from all panelists.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

- Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory characteristics of **cyclohexyl acetate** at different concentrations.

## Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the specific odor-active compounds contributing to the aroma profile of **cyclohexyl acetate**.

1. Objective: To separate and identify the individual volatile compounds in a **cyclohexyl acetate** sample and determine their respective odor characteristics.

2. Instrumentation:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).<sup>[2]</sup><sup>[7]</sup>
- Mass spectrometer (MS) for compound identification.
- Appropriate GC column (e.g., a non-polar or medium-polarity column).

3. Sample Preparation:

- Dilute the **cyclohexyl acetate** sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.

4. GC-MS/O Analysis:

- Inject the sample into the GC.
- The effluent from the GC column is split between the FID/MS and the ODP.<sup>[2]</sup>
- A trained assessor (or panel of assessors) sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each detected odor.<sup>[7]</sup>
- Simultaneously, the MS records the mass spectrum of each eluting compound for identification.

5. Data Analysis:

- Correlate the retention times of the detected odors from the ODP with the retention times of the peaks from the FID/MS.

- Identify the compounds responsible for each odor by matching their mass spectra with a library database.
- Generate an aromagram, which is a plot of odor intensity versus retention time, to visualize the odor-active regions of the chromatogram.

## Protocol 3: Stability Testing

This protocol details the procedure for assessing the stability of **cyclohexyl acetate** in a finished product under various storage conditions.

1. Objective: To evaluate the impact of temperature, light, and time on the chemical and sensory properties of **cyclohexyl acetate** in a fragrance or flavor application.

2. Materials:

- Finished product containing **cyclohexyl acetate** (e.g., a perfume or a beverage).
- Control sample of the finished product without **cyclohexyl acetate**.
- Environmental chambers capable of controlling temperature and humidity.[\[4\]](#)
- UV light cabinet.[\[4\]](#)

3. Procedure:

- Divide the test and control samples into multiple aliquots.
- Store the aliquots under the following conditions:
- Accelerated Aging: Elevated temperature (e.g., 40°C) for a specified period (e.g., 3 months).[\[4\]](#)
- Light Exposure: Exposure to UV light in a light cabinet for a specified duration.[\[4\]](#)
- Real-Time Aging: Room temperature (e.g., 25°C) for the expected shelf life of the product.
- At specified time intervals (e.g., 1, 2, and 3 months for accelerated aging), retrieve samples from each storage condition.

4. Evaluation:

- Sensory Evaluation: Conduct a sensory analysis (as described in Protocol 1) to assess any changes in the aroma and flavor profile.
- Chemical Analysis: Use analytical techniques such as GC-MS to quantify the concentration of **cyclohexyl acetate** and identify any degradation products.
- Physical Evaluation: Observe any changes in the physical appearance of the product, such as color or clarity.

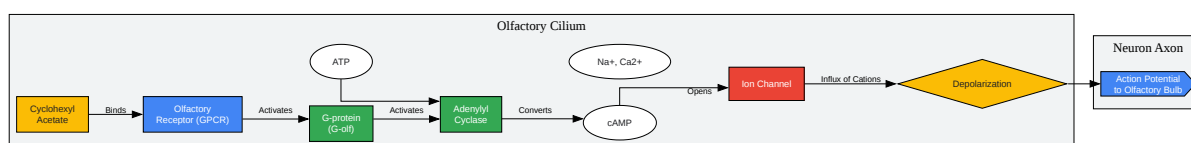
## 5. Data Analysis:

- Compare the sensory, chemical, and physical data of the aged samples to the initial samples and the control samples.
- Determine the shelf life and recommend appropriate storage conditions for the product.

# Signaling Pathway and Experimental Workflows

## Olfactory Transduction Pathway

The perception of odors, including the fruity aroma of **cyclohexyl acetate**, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory receptor neurons (ORNs) in the nasal epithelium.[14][15] This interaction triggers a G protein-coupled receptor (GPCR) signaling cascade. The activated G-protein (G-olf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[16] cAMP then binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations ( $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) and depolarization of the neuron.[14][16] This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[16][17]

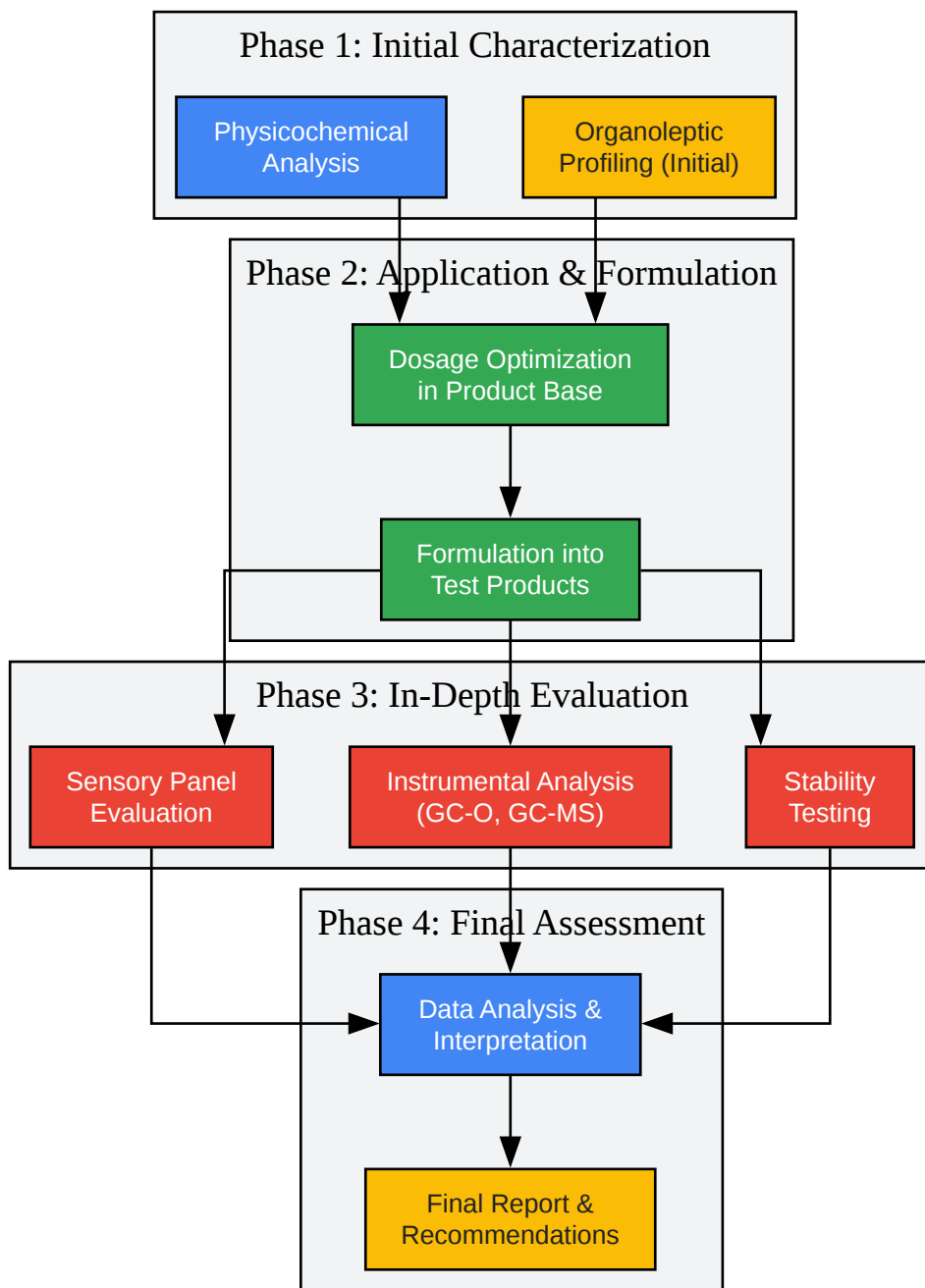


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Caption: General signaling pathway for olfactory perception.

## Experimental Workflow for Fragrance/Flavor Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new fragrance or flavor ingredient like **cyclohexyl acetate**.



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Caption: Workflow for evaluating a new fragrance or flavor ingredient.




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